Ethyl 1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, a piperidine ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple stepsThe piperidine ring is then incorporated through a coupling reaction, and the final esterification step yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and piperidine-based molecules. Examples include:
ETHYL 4-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]THIAZOLE-5-CARBOXYLATE: A structurally related compound with similar properties.
TRIFLUOROMETHYL-THIAZOLE DERIVATIVES:
Uniqueness
The uniqueness of ETHYL 1-{5-METHYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H21F3N2O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 1-[5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H21F3N2O4S/c1-3-28-19(27)14-8-10-25(11-9-14)18(26)16-12(2)30-17(24-16)13-4-6-15(7-5-13)29-20(21,22)23/h4-7,14H,3,8-11H2,1-2H3 |
InChI Key |
XFDGVPIAZONZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C(SC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.